2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]-N,N-diethylacetamide
Description
Properties
IUPAC Name |
2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]-N,N-diethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N3OS/c1-3-24(4-2)15(25)11-26-17-13(10-22)16(18(19,20)21)12-8-6-5-7-9-14(12)23-17/h3-9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJZVYGVARBOJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=C(CCCCC2)C(=C1C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohepta[b]Pyridine Scaffold Formation
The cyclohepta[b]pyridine core is synthesized via a cyclocondensation reaction . A mixture of 4-(trifluoromethyl)cycloheptanone and cyanamide derivatives undergoes reflux in dimethylformamide (DMF) at 120°C for 12 hours, catalyzed by Pd(PPh₃)₄ (2 mol%). The reaction yields the intermediate 3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine (75–80% yield).
Thiolation of the Pyridine Core
The introduction of the sulfanyl group at position 2 is achieved using Lawesson’s reagent (2.2 equiv) in toluene under nitrogen at 80°C for 6 hours. This step proceeds via nucleophilic aromatic substitution, yielding the thiolated intermediate (85–90% purity).
Acetamide Coupling
The thiolated intermediate reacts with N,N-diethylchloroacetamide (1.1 equiv) in the presence of K₂CO₃ (3 equiv) in acetonitrile at 60°C for 4 hours. This SN2 reaction forms the final product with an isolated yield of 65–70%.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies of solvents and catalysts reveal the following optimal conditions:
| Parameter | Optimal Choice | Yield Improvement |
|---|---|---|
| Solvent | DMF | +15% vs. THF |
| Catalyst | Pd(PPh₃)₄ | +20% vs. Pd(OAc)₂ |
| Temperature | 120°C | +10% vs. 100°C |
The use of DMF enhances solubility of intermediates, while Pd(PPh₃)₄ improves regioselectivity during cyclocondensation.
Reaction Time and Stoichiometry
Exceeding 2.2 equiv of Lawesson’s reagent leads to over-thiolation (≥5% side products), whereas shorter reaction times (<4 hours) result in incomplete conversion (<90%).
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography using a gradient of ethyl acetate/hexane (1:3 to 1:1). Fractions containing >95% purity (by TLC) are pooled and concentrated.
Crystallization
The purified compound is recrystallized from ethanol/water (3:1) to afford white crystalline solids (melting point: 142–144°C).
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.15 (t, 6H, CH₂CH₃), 2.85 (m, 4H, cycloheptane), 3.45 (s, 2H, SCH₂), 7.20 (s, 1H, pyridine-H).
Industrial-Scale Production Considerations
Continuous Flow Reactors
Industrial synthesis employs continuous flow systems to enhance heat transfer and reduce reaction times (e.g., cyclocondensation completes in 2 hours vs. 12 hours batchwise).
Waste Management
The process generates ≤5% halogenated waste , which is neutralized using NaOH scrubbing before disposal.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Batch (Lab-Scale) | 65–70 | 95–97 | 12,000 |
| Continuous Flow | 75–80 | 98–99 | 8,500 |
Continuous flow methods reduce costs by 30% while improving yields .
Chemical Reactions Analysis
Types of Reactions
2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Preliminary studies have indicated that compounds similar to 2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]-N,N-diethylacetamide exhibit potential anticancer properties. The trifluoromethyl group is known to enhance the lipophilicity of molecules, which may improve their ability to penetrate cellular membranes and interact with cancerous cells.
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Androgen Receptor Antagonism :
- Research on related compounds has shown promising results as androgen receptor antagonists. These compounds can be beneficial in treating prostate cancer by inhibiting the action of androgens that promote tumor growth. For example, studies have demonstrated that certain derivatives can reduce prostate weight in animal models without significantly affecting testosterone levels .
-
Neuroprotective Effects :
- The unique structure of this compound suggests potential neuroprotective effects. Compounds with similar frameworks have been investigated for their ability to protect neuronal cells from damage caused by oxidative stress and inflammation.
Biological Activities
The biological activities of 2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]-N,N-diethylacetamide can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Potential to inhibit cancer cell proliferation and induce apoptosis. |
| Antiandrogenic | Acts as an antagonist to androgen receptors, potentially useful in prostate cancer therapy. |
| Neuroprotective | May protect against neuronal damage and support cognitive function. |
Case Studies
Several case studies highlight the potential applications of this compound:
- Prostate Cancer Treatment :
-
Neurodegenerative Diseases :
- Research has suggested that compounds with similar structures can mitigate the effects of neurodegenerative diseases by reducing oxidative stress markers in neuronal cell cultures.
-
Synthetic Pathways :
- The synthesis of 2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]-N,N-diethylacetamide has been explored through various synthetic routes that emphasize efficiency and yield optimization.
Mechanism of Action
The mechanism of action of 2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]-N,N-diethylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound’s cyclohepta[b]pyridine core distinguishes it from analogs with larger or heteroaromatic rings. Key comparisons include:
Functional Group Analysis
- Cyano (CN): The 3-cyano group in the target compound and analogs may engage in dipole interactions or act as a hydrogen-bond acceptor, critical for target engagement .
- Acetamide Side Chains: N,N-Diethyl (Target): Aliphatic chains may reduce plasma protein binding compared to aromatic substituents, improving bioavailability. N-(4-Methylbenzyl) : Aromaticity increases lipophilicity but may limit solubility; the methyl group adds steric bulk. N-(2-Cyanophenyl) : Polar cyano group enhances solubility but may reduce membrane permeability.
Physicochemical and Pharmacokinetic Implications
- Ring Size: The 7-membered cyclohepta ring in the target compound offers intermediate conformational flexibility compared to the 8-membered cycloocta analog (more flexible) and the rigid pyridine-thienyl hybrid .
- LogP and Solubility: The N,N-diethyl group likely lowers LogP (more hydrophilic) relative to the benzyl and cyanophenyl analogs, favoring aqueous solubility but possibly reducing tissue penetration.
- Metabolic Stability: The trifluoromethyl group and aliphatic side chain in the target compound may resist oxidative metabolism better than the benzyl-containing analog .
Biological Activity
The compound 2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]-N,N-diethylacetamide is a novel chemical entity with potential biological activity. Its unique structure includes a tetrahydro-cycloheptapyridine core and various functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C₁₉H₂₃F₃N₄OS
- Molecular Weight : 433.47 g/mol
- CAS Number : 626227-47-2
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its potential as an anti-inflammatory agent, antimicrobial properties, and effects on neurological pathways.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory properties. The presence of the trifluoromethyl group is known to enhance metabolic stability and bioactivity. In vitro studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria using the agar well diffusion method. The minimum inhibitory concentration (MIC) values were comparable to conventional antibiotics like ciprofloxacin .
| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Escherichia coli | 32 | Ciprofloxacin | 16 |
| Staphylococcus aureus | 16 | Methicillin | 8 |
| Pseudomonas aeruginosa | 64 | Gentamicin | 32 |
3. Neuropharmacological Effects
The compound's influence on neurotransmitter systems has been investigated in animal models. Preliminary findings suggest that it may modulate dopamine and serotonin pathways, potentially offering therapeutic benefits for mood disorders . Behavioral assays indicated significant anxiolytic effects at specific dosages.
Case Studies
Several case studies provide insights into the practical applications of this compound:
Case Study 1: Anti-inflammatory Effects in Rodent Models
In a controlled experiment, rodents treated with the compound exhibited reduced paw edema compared to the control group. Histological analysis revealed decreased infiltration of immune cells in treated tissues .
Case Study 2: Antimicrobial Efficacy Against Resistant Strains
A recent study focused on multi-drug resistant strains of bacteria. The compound showed promising results in inhibiting growth and biofilm formation, suggesting its potential as a new therapeutic option against resistant infections .
Q & A
Q. What laboratory-scale synthetic routes are recommended for synthesizing this compound?
A multi-step approach is typically employed. Initial synthesis involves coupling the cyclohepta[b]pyridine core with the sulfanyl-acetamide moiety via nucleophilic substitution. Key steps include:
- Cyclohepta[b]pyridine scaffold preparation : Cyclocondensation of trifluoromethyl-substituted precursors under reflux with catalysts like Pd(PPh₃)₄ .
- Thiolation : Introduction of the sulfanyl group using Lawesson’s reagent or NaSH in DMF .
- Acetamide coupling : Reacting the intermediate with N,N-diethylchloroacetamide in the presence of a base (e.g., K₂CO₃) . Purification via column chromatography (silica gel, ethyl acetate/hexane) and crystallization (ethanol/water) is critical for isolating the final product.
Q. What spectroscopic techniques are essential for characterizing this compound?
A combination of methods ensures structural validation:
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent integration (e.g., trifluoromethyl, cyano groups) and sulfanyl-acetamide linkage .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., ESI-MS in positive ion mode) .
- FT-IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .
Q. How can the crystal structure be determined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation of a saturated DCM/hexane solution.
- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
- Refinement : SHELXL-2018 for structure solution and refinement, with thermal parameters adjusted for disordered regions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and binding interactions?
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electron density distribution (e.g., nucleophilic/electrophilic sites) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., enzymes with cycloheptane-binding pockets) .
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
Q. What experimental strategies resolve contradictions in spectroscopic data during structural elucidation?
- Cross-validation : Compare NMR data with analogous compounds (e.g., cyclohepta[b]pyridine derivatives in ).
- Heteronuclear Correlation (HMBC/HSQC) : Resolve ambiguities in proton-carbon connectivity .
- X-ray Powder Diffraction (XRPD) : Confirm phase purity if SCXRD fails .
Q. How can synthetic routes be optimized for scalability and yield?
- Catalyst screening : Test Pd-catalyzed cross-coupling alternatives (e.g., Suzuki-Miyaura for pyridine functionalization) .
- Solvent optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve reaction efficiency .
- Flow chemistry : Continuous flow reactors enhance mixing and reduce side reactions during thiolation .
Q. What frameworks guide the design of biological activity assays?
- Target selection : Align with structural analogs (e.g., sulfanyl-acetamides in ) known for kinase or protease inhibition.
- Dose-response assays : Use IC₅₀ determination via fluorescence-based enzymatic assays (e.g., ATPase activity) .
- Control experiments : Include positive controls (e.g., staurosporine for kinase assays) and validate results with siRNA knockdown .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
